Partial Agonist Efficacy Profile: Attenuated Maximum Receptor Activation Versus Full PPARδ Agonists
Ppardelta agonist 2 achieves substantially reduced maximal PPARδ activation compared to full agonists. In a cell-based transactivation assay using the PPARδ-GAL4 reporter system, compound 2 elicited a maximum response of approximately 39% relative to a full agonist control, whereas the parent full agonist (compound 1) reached 87% maximal activation [1]. In contrast, GW501516 and GW0742—widely used full PPARδ agonists—achieve near-maximal receptor activation (>90%) at saturating concentrations [2]. The EC50 of Ppardelta agonist 2 for human PPARδ was determined as 130 nM in the GAL4 transactivation assay [3], compared to EC50 values of approximately 1 nM for GW501516 and GW0742 [2]. This combination of reduced potency and deliberately attenuated efficacy distinguishes Ppardelta agonist 2 as a partial agonist, a pharmacological class that may offer dissociable effects on metabolic gene expression programs compared to full agonists.
| Evidence Dimension | Maximum receptor activation (% of full agonist response) and PPARδ potency (EC50) |
|---|---|
| Target Compound Data | Maximum activation: 39% of full agonist response; EC50 (hPPARδ): 130 nM |
| Comparator Or Baseline | Full agonist (Compound 1): 87% maximum activation; GW501516: EC50 ~1 nM, ~100% max activation; GW0742: EC50 ~1.1 nM, ~100% max activation |
| Quantified Difference | ~2.2-fold lower maximum activation (39% vs. 87%); ~130-fold lower potency than GW501516/GW0742 |
| Conditions | PPARδ-GAL4 transactivation assay in CV-1 or HEK293 cells; human PPARδ ligand-binding domain |
Why This Matters
Researchers requiring pathway modulation without full transcriptional saturation—for example, to avoid supraphysiological activation artefacts or to dissect graded PPARδ responses—will find Ppardelta agonist 2's partial agonist profile functionally distinct from full agonists like GW501516.
- [1] Pettersson I, Ebdrup S, Havranek M, et al. Design of a partial PPARdelta agonist. Bioorg Med Chem Lett. 2007;17(16):4625-4629. DOI: 10.1016/j.bmcl.2007.05.079. PMID: 17560785. View Source
- [2] Synthesis of a novel human PPARδ selective agonist and its stimulatory effect on oligodendrocyte differentiation. (Data compilation: GW501516 EC50 ~1 nM; GW0742 EC50 ~1.1 nM, 1000-fold selectivity.) View Source
- [3] BindingDB. EC50 data for PDB entry 2Q5G: EC50 = 130 nM from PPARδ transactivation assay. View Source
